molecular formula C17H25N3O2 B128272 MG 1 CAS No. 148274-76-4

MG 1

Cat. No.: B128272
CAS No.: 148274-76-4
M. Wt: 303.4 g/mol
InChI Key: AFBKGQPVUQUMRC-UHFFFAOYSA-N
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Description

MG 1 is a compound known for its significant pharmacological activities, particularly in the field of cardiovascular medicine. This compound has been studied for its antiarrhythmic and hypotensive properties, making it a potential candidate for therapeutic applications .

Preparation Methods

The synthesis of MG 1 involves several steps. One common synthetic route includes the reaction of 4-phenyl-1-piperazine with 3-chloropropanol to form an intermediate, which is then reacted with 2-pyrrolidinone under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

MG 1 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

MG 1 can be compared with other alpha-adrenoceptor antagonists such as:

    Prazosin: Known for its use in treating hypertension and heart failure.

    Phentolamine: Used in the management of pheochromocytoma and hypertensive emergencies.

    Nicergoline: Utilized for its vasodilatory properties in cerebrovascular disorders.

The uniqueness of this compound lies in its specific structural features and the pronounced pharmacological effects of its S-enantiomer .

Properties

IUPAC Name

1-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-16(14-20-8-4-7-17(20)22)13-18-9-11-19(12-10-18)15-5-2-1-3-6-15/h1-3,5-6,16,21H,4,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBKGQPVUQUMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933361
Record name 1-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148274-76-4
Record name N-(beta-Hydroxy-gamma-(N-phenylpiperazinepropyl))-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148274764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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